Cas no 1344572-31-1 (2-(3R)-3-aminobutyl-6-chlorophenol)

2-(3R)-3-Aminobutyl-6-chlorophenol is a chiral phenolic compound featuring both an amine and chloro functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The (3R)-stereocenter provides enantioselectivity, which is critical for asymmetric synthesis and drug development. The presence of the chlorophenol moiety enhances reactivity in electrophilic substitution and coupling reactions. This compound is particularly valuable in the preparation of bioactive molecules, where structural precision and functional group compatibility are essential. Its stability under standard conditions and compatibility with common reagents further contribute to its utility in research and industrial processes.
2-(3R)-3-aminobutyl-6-chlorophenol structure
1344572-31-1 structure
Product Name:2-(3R)-3-aminobutyl-6-chlorophenol
CAS No:1344572-31-1
MF:C10H14ClNO
MW:199.677261829376
CID:6092199
PubChem ID:131096650
Update Time:2025-05-19

2-(3R)-3-aminobutyl-6-chlorophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(3R)-3-aminobutyl-6-chlorophenol
    • EN300-1983825
    • 1344572-31-1
    • 2-[(3R)-3-aminobutyl]-6-chlorophenol
    • Inchi: 1S/C10H14ClNO/c1-7(12)5-6-8-3-2-4-9(11)10(8)13/h2-4,7,13H,5-6,12H2,1H3/t7-/m1/s1
    • InChI Key: CQCCVRWPJMWUAL-SSDOTTSWSA-N
    • SMILES: ClC1=CC=CC(=C1O)CC[C@@H](C)N

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Monoisotopic Mass: 199.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.2Ų

2-(3R)-3-aminobutyl-6-chlorophenol Pricemore >>

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Additional information on 2-(3R)-3-aminobutyl-6-chlorophenol

Professional Introduction to Compound with CAS No. 1344572-31-1 and Product Name: 2-(3R)-3-aminobutyl-6-chlorophenol

The compound identified by the CAS number 1344572-31-1 and the product name 2-(3R)-3-aminobutyl-6-chlorophenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both an amine group and a chlorophenolic moiety in its molecular structure suggests a versatile chemical profile that could be exploited for various therapeutic purposes.

Recent research in the domain of 2-(3R)-3-aminobutyl-6-chlorophenol has highlighted its promising role as a precursor in the synthesis of novel bioactive molecules. The stereochemical configuration at the carbon atom marked as (3R) is particularly noteworthy, as it introduces a specific three-dimensional arrangement that can influence the compound's biological activity. This aspect has been extensively studied in the context of developing enantiomerically pure compounds, which are often required to achieve optimal pharmacological effects while minimizing adverse reactions.

One of the most compelling areas of investigation involving 2-(3R)-3-aminobutyl-6-chlorophenol is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies that can address these conditions more effectively. The amine and chlorophenol functionalities in 2-(3R)-3-aminobutyl-6-chlorophenol provide a scaffold that can be modified to interact with kinase active sites, making it a valuable building block for such inhibitors.

Moreover, studies have begun to explore the antimicrobial properties of derivatives of 2-(3R)-3-aminobutyl-6-chlorophenol. The chlorophenolic moiety is known to exhibit antibacterial and antifungal activities, which can be enhanced by further functionalization of the molecule. In an era where antibiotic resistance is becoming increasingly prevalent, the development of new antimicrobial agents is critical. The unique structural features of 2-(3R)-3-aminobutyl-6-chlorophenol may contribute to the discovery of novel compounds that can overcome existing resistance mechanisms.

The synthesis of 2-(3R)-3-aminobutyl-6-chlorophenol itself presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often require careful control over reaction conditions to ensure high enantiomeric purity. Advances in catalytic methods, such as asymmetric hydrogenation and chiral auxiliaries, have made it possible to achieve these objectives more efficiently. These methodologies not only improve yield but also enhance scalability, which is essential for industrial applications.

In addition to its pharmaceutical applications, 2-(3R)-3-aminobutyl-6-chlorophenol has shown promise in materials science. Its ability to form stable complexes with other molecules makes it a candidate for use in sensor technologies and molecular recognition systems. For instance, it could be employed in the development of chemical sensors that detect specific analytes based on coordination interactions with the amine group or electronic transitions involving the chlorophenol moiety.

The future direction of research on 2-(3R)-3-aminobutyl-6-chlorophenol is likely to focus on expanding its therapeutic potential and exploring new synthetic strategies. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to the discovery of novel drugs and advanced materials based on this compound. As our understanding of biological systems continues to grow, the demand for sophisticated molecular tools like 2-(3R)-3-aminobutyl-6-chlorophenol will only increase.

In conclusion, 1344572-31-1 and 2-(3R)-3-aminobutyl-6-chlorophenol represent a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and versatile chemical properties make it a valuable asset in pharmaceutical research and development. As scientists continue to unravel its potential, we can anticipate significant advancements that will benefit both medicine and technology.

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